molecular formula C11H10O B11718825 2-(Phenylmethylidene)cyclobutan-1-one

2-(Phenylmethylidene)cyclobutan-1-one

Cat. No.: B11718825
M. Wt: 158.20 g/mol
InChI Key: OARKISAIZLETMQ-UHFFFAOYSA-N
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Description

2-(Phenylmethylidene)cyclobutan-1-one is an organic compound with the molecular formula C₁₁H₁₀O It is a cyclobutanone derivative where the cyclobutanone ring is substituted with a phenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Phenylmethylidene)cyclobutan-1-one can be synthesized through a [2+2] cycloaddition reaction. This method involves the reaction of an alkene with a ketene to form the cyclobutanone ring. The reaction typically requires a catalyst, such as a metal complex, and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and adjusted to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylmethylidene)cyclobutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenylmethylidene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(Phenylmethylidene)cyclobutan-1-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Phenylmethylidene)cyclobutan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylmethylidene group can participate in π-π interactions, while the cyclobutanone ring can undergo ring-opening reactions, leading to various biological and chemical effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylmethylidene)cyclopentan-1-one: Similar structure but with a cyclopentanone ring.

    2-(Phenylmethylidene)cyclohexan-1-one: Contains a cyclohexanone ring instead of a cyclobutanone ring.

Uniqueness

2-(Phenylmethylidene)cyclobutan-1-one is unique due to its smaller ring size, which imparts different chemical reactivity and physical properties compared to its cyclopentanone and cyclohexanone analogs. The strain in the four-membered ring can lead to distinct reaction pathways and applications.

Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

2-benzylidenecyclobutan-1-one

InChI

InChI=1S/C11H10O/c12-11-7-6-10(11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

OARKISAIZLETMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C1=CC2=CC=CC=C2

Origin of Product

United States

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